2',3',5'-Tri-O-acetylnebularine
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Overview
Description
2’,3’,5’-Tri-O-acetylnebularine is a modified nucleoside derived from nebulareine. It is known for its potential antiviral and anticancer properties. The compound has shown efficacy in inhibiting the growth of cancer cells and various viruses, including HIV and influenza .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,5’-Tri-O-acetylnebularine is synthesized from nebulareine through a series of acetylation reactions. The process involves the protection of hydroxyl groups on the ribose moiety with acetyl groups. The reaction typically uses acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 2’,3’,5’-Tri-O-acetylnebularine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-acetylnebularine undergoes various chemical reactions, including:
Hydrolysis: Removal of acetyl groups to yield nebulareine.
Oxidation: Formation of oxidized derivatives.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrolysis: Nebulareine.
Oxidation: Oxidized derivatives of nebulareine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’,5’-Tri-O-acetylnebularine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication and cancer cell growth.
Medicine: Potential therapeutic agent for treating viral infections and cancer.
Industry: Utilized in the development of antiviral and anticancer drugs
Mechanism of Action
2’,3’,5’-Tri-O-acetylnebularine exerts its effects by inhibiting DNA synthesis and RNA transcription. This prevents the production of proteins necessary for cell multiplication, thereby inhibiting the growth of cancer cells and viruses. The compound targets viral enzymes and cellular pathways involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Nebularine: The parent compound of 2’,3’,5’-Tri-O-acetylnebularine.
2’,3’,5’-Tri-O-acetyl-N6-(3-hydroxyphenyl)adenosine: Another acetylated nucleoside with similar antiviral properties.
Uniqueness
2’,3’,5’-Tri-O-acetylnebularine is unique due to its specific acetylation pattern, which enhances its stability and bioavailability compared to its parent compound, nebulareine. This modification also improves its efficacy in inhibiting viral replication and cancer cell growth .
Properties
Molecular Formula |
C16H18N4O7 |
---|---|
Molecular Weight |
378.34 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3/t12-,13-,14-,16-/m1/s1 |
InChI Key |
NJRFVTALBIPZNZ-IXYNUQLISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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